molecular formula C5H11N3O B3344013 Isobutyraldehyde, semicarbazone CAS No. 592-64-3

Isobutyraldehyde, semicarbazone

Cat. No.: B3344013
CAS No.: 592-64-3
M. Wt: 129.16 g/mol
InChI Key: DUIOYNRUZBUMMS-XVNBXDOJSA-N
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Description

Isobutyraldehyde, semicarbazone is a derivative of isobutyraldehyde, an aldehyde with the chemical formula (CH₃)₂CHCHO. Semicarbazones are formed by the condensation reaction between an aldehyde or ketone and semicarbazide. These compounds are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyraldehyde, semicarbazone can be synthesized through a one-pot reaction involving isobutyraldehyde, semicarbazide, and a suitable solvent such as methanol. The reaction typically involves mixing the reactants and allowing the reaction to proceed at room temperature or under mild heating conditions. The product is then isolated and purified using standard techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous purification processes to ensure its quality and purity.

Chemical Reactions Analysis

Types of Reactions

Isobutyraldehyde, semicarbazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo compounds such as methacrolein or methacrylic acid.

    Reduction: Alcohol derivatives such as isobutanol.

    Substitution: Various substituted semicarbazone derivatives.

Mechanism of Action

The mechanism of action of isobutyraldehyde, semicarbazone involves its interaction with specific molecular targets and pathways. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in its antimicrobial and anticancer activities, where it inhibits the function of essential metal-dependent enzymes in pathogens and cancer cells .

Comparison with Similar Compounds

Isobutyraldehyde, semicarbazone can be compared with other semicarbazone derivatives such as:

    Acetone semicarbazone: Known for its use in organic synthesis and as a reagent for identifying ketones.

    Benzaldehyde semicarbazone: Studied for its antimicrobial and anticancer properties.

    Thiophene aldehyde semicarbazone: Known for its antifungal activity.

This compound is unique due to its specific structure and the resulting biological activities, making it a valuable compound in various scientific research fields.

Properties

IUPAC Name

[(E)-2-methylpropylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIOYNRUZBUMMS-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430607
Record name NSC405676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-64-3
Record name Isobutyraldehyde, semicarbazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC405676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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